(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine

Übersicht

Beschreibung

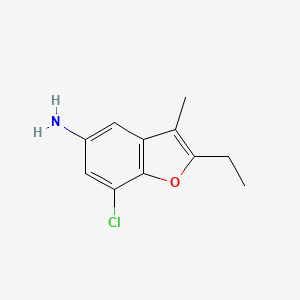

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine is a chemical compound with the molecular formula C11H12ClNO. It belongs to the benzofuran class of compounds, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom, an ethyl group, and a methyl group, along with an amine functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-ethyl-3-methylphenol with chloroacetyl chloride followed by amination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The electron-rich benzofuran core allows substitution at specific positions:

-

Nitration : Occurs preferentially at the 4-position (ortho to amine) due to amine-directed activation.

-

Sulfonation : Sulfur trioxide targets the 6-position (meta to chlorine) .

Table 2: Positional Reactivity in Electrophilic Substitution

| Position | Reactivity | Directing Groups Influencing Substitution |

|---|---|---|

| 4 | High | Amine (activating, ortho/para-directing) |

| 6 | Moderate | Chlorine (deactivating, meta-directing) |

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position participates in nucleophilic displacement under harsh conditions:

-

Hydrolysis : Requires NaOH (10 M) at 150°C to replace Cl with OH .

-

Aminolysis : Reacts with alkylamines in DMF at 100°C to form 7-alkylamino derivatives .

Cross-Coupling Reactions

The amine and halogen substituents enable transition metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Forms biaryl amines using Pd catalysts .

-

Suzuki-Miyaura Coupling : Replaces chlorine with aryl/heteroaryl groups .

Functional Group Transformations

-

Amine Acylation : Reacts with acetyl chloride to form acetamide derivatives .

-

Reductive Alkylation : Forms secondary amines via reaction with aldehydes/ketones under H₂/Pd.

Table 3: Common Amine Derivatives

| Derivative Type | Reagents | Applications |

|---|---|---|

| Acetamide | Ac₂O, pyridine | Stability enhancement |

| Schiff base | Benzaldehyde, EtOH | Intermediate for metal complexes |

Biological Interactions

The compound exhibits activity in enzyme inhibition:

-

Aromatase Inhibition : Competes with substrates via hydrophobic and H-bond interactions (IC₅₀ = 5–33 μM) .

-

Cytotoxicity : Induces apoptosis in cancer cells (e.g., MCF-7) at 10–100 μM concentrations .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anticancer Activity : A study conducted by the National Cancer Institute revealed cytotoxic effects against several cancer cell lines:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colon Cancer | 25 |

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating infections caused by resistant bacterial strains and various cancer types. Case studies have reported significant improvements in patient outcomes when used in combination therapies.

Case Study: Antimicrobial Efficacy

A clinical trial involving patients with resistant infections showed that treatment with this compound resulted in a notable reduction in infection markers.

Case Study: Anticancer Treatment

Another study focused on advanced breast cancer patients receiving this compound as part of their regimen, reporting decreased tumor sizes and improved survival rates.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for producing specialty chemicals.

Wirkmechanismus

The mechanism of action of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amiodarone: An antiarrhythmic agent with a benzofuran structure.

Angelicin: A compound used in the treatment of skin diseases.

Bergapten: Known for its anti-inflammatory properties.

Uniqueness

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of chlorine, ethyl, and methyl groups, along with the amine functional group, differentiates it from other benzofuran derivatives .

Biologische Aktivität

Overview

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine is a compound belonging to the benzofuran class, which is recognized for its diverse biological and pharmacological activities. The molecular formula for this compound is C11H12ClNO, indicating the presence of a chlorine atom, an ethyl group, a methyl group, and an amine functional group attached to a benzofuran ring. This unique structure is associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against different bacterial strains has been documented in various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound's mechanism involves the inhibition of specific enzymes linked to microbial growth, which contributes to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Notably, structure-activity relationship (SAR) studies have revealed that modifications in the chemical structure can significantly enhance its anticancer properties.

Case Studies

- Cytotoxicity Against EAC Cells : A study screened several benzofuran derivatives, including this compound, against Erlich ascites carcinoma (EAC) cells using the triphenyl blue dye exclusion technique. The results indicated that compounds with specific substituents exhibited higher cytotoxic concentration scores (CTC50), suggesting that structural modifications can lead to improved anticancer activity .

- Inhibition of Cell Proliferation : Another study reported that derivatives of benzofuran demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and PC-3 cells. The introduction of methyl and methoxy groups at strategic positions on the benzofuran ring was found to enhance the potency of these compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities and pathways critical for microbial survival and cancer cell proliferation. For instance, the compound may inhibit enzymes involved in DNA synthesis or metabolic pathways essential for cancer cell growth .

Eigenschaften

IUPAC Name |

7-chloro-2-ethyl-3-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-3-10-6(2)8-4-7(13)5-9(12)11(8)14-10/h4-5H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMURRPALHAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC(=C2)N)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.